Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate
Description
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with two fluorine atoms at the 2- and 3-positions and a trifluoromethoxy group (-OCF₃) at the 4-position. The compound’s structure combines electron-withdrawing fluorine and trifluoromethoxy groups, which confer enhanced metabolic stability and lipophilicity—properties critical in agrochemical and pharmaceutical applications.
Properties
IUPAC Name |
methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c1-16-8(15)4-2-3-5(7(11)6(4)10)17-9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVLIHBSZXVIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)OC(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the fluorine atoms which can influence binding affinity and selectivity. The exact mechanism depends on the specific application but generally involves the modulation of biological pathways or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metsulfuron Methyl Ester
- Structure : Methyl benzoate ester with a sulfonylurea bridge linked to a 4-methoxy-6-methyl-1,3,5-triazine group.
- Key Features: The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid biosynthesis.
- Comparison : Unlike Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate, metsulfuron methyl ester’s bioactivity relies on its triazine-sulfonylurea architecture. However, both compounds share fluorinated groups that enhance environmental persistence and target specificity .
Ethametsulfuron Methyl Ester
- Structure: Similar to metsulfuron but with a 4-ethoxy group and methylamino substitution on the triazine ring.
Methyl 2-Hydroxy-4-(2,2,2-trifluoroacetamido)benzoate
- Structure : Features a hydroxy group at position 2 and a trifluoroacetamido group (-NHCOCF₃) at position 3.
- Comparison : The hydroxy group introduces polarity, increasing aqueous solubility, whereas the trifluoromethoxy group in the target compound enhances lipid solubility. This distinction suggests divergent applications—pharmaceutical intermediates (hydroxy/amide) vs. agrochemical precursors (fluorinated ethers) .
6-Bromo-2,3,4-trifluorobenzoic Acid
- Structure : A bromo-tri-fluoro-substituted benzoic acid.
- Comparison : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but decrease metabolic stability. The target compound’s esterification (vs. carboxylic acid) further improves volatility and synthetic versatility .
Difluorophenyl Motifs in Patent Literature
The European patent (EP 4 374 877 A2) describes carboxamide derivatives with 2,3-difluoro-4-substituted phenyl groups, such as morpholine-ethoxy chains. The target compound’s benzoate core could serve as a precursor for such molecules, leveraging fluorine’s ability to modulate electronic and steric properties in bioactive molecules .
Data Table: Key Structural and Functional Comparisons
Research Findings and Trends
- Fluorine Substitution : Compounds with multiple fluorine atoms (e.g., 2,3-diF, OCF₃) exhibit enhanced resistance to oxidative degradation, a critical factor in pesticidal longevity .
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound increases lipophilicity (logP) by ~1.5 units compared to -OCH₃, improving tissue penetration in biological systems .
- Esterification Impact : Methyl esterification, as seen in the target compound and sulfonylureas, balances reactivity and stability, enabling efficient downstream functionalization .
Biological Activity
Methyl 2,3-difluoro-4-(trifluoromethoxy)benzoate is a fluorinated aromatic compound that has attracted attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and applications of this compound in various fields, including pharmacology and biochemistry.
Chemical Structure and Properties
This compound is characterized by its unique trifluoromethoxy and difluoro substituents on the aromatic ring. Its molecular formula is , and it has a CAS number of 2366994-13-8. The presence of multiple fluorine atoms contributes to its lipophilicity and potential interactions with biological targets.
Target of Action
Research indicates that compounds with similar structural motifs may inhibit protein phosphatases such as calcineurin. This inhibition can significantly impact several biochemical pathways, particularly those related to calcium signaling and T-cell activation.
Mode of Action
The synthesis of this compound typically involves organocatalysis through a formal [4 + 2] cycloaddition reaction. This method enhances the compound's reactivity, making it suitable for further biological evaluations.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance, its ability to inhibit the activity of calcineurin may prevent the activation of transcription factors crucial for interleukin-2 (IL-2) gene expression, which is vital in immune responses .
| Biological Activity | IC50 Values | Target |
|---|---|---|
| Calcineurin Inhibition | Not specified | T-cell activation |
| Anti-inflammatory Effects | Not specified | IL-2 production |
Case Studies
Research Applications
This compound has several applications in scientific research:
- Drug Development : Due to its unique chemical structure and biological activity, it is being explored as a lead compound in drug discovery programs targeting autoimmune diseases and cancer.
- Biochemical Research : The compound serves as a valuable tool for studying protein phosphatase mechanisms and calcium signaling pathways in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
